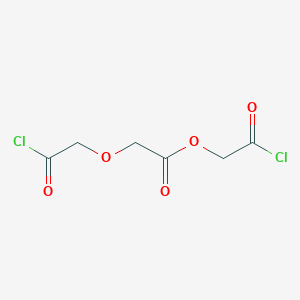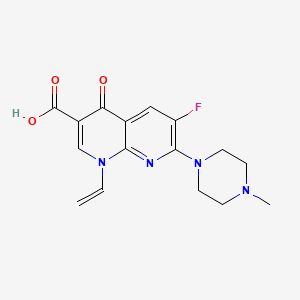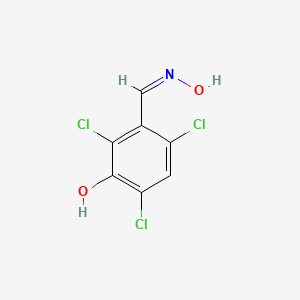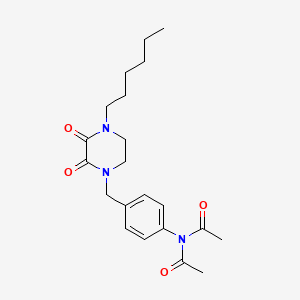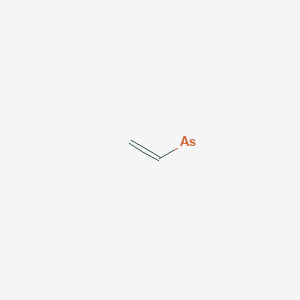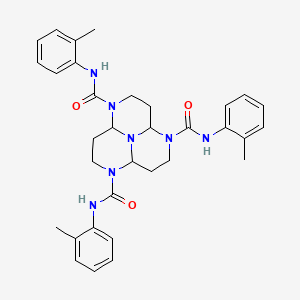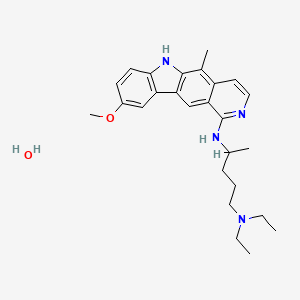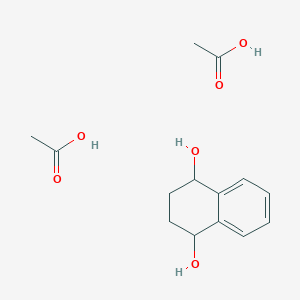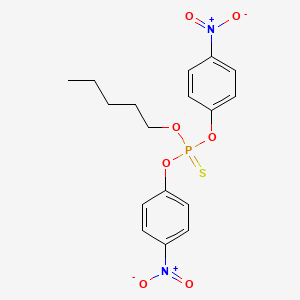
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group bonded to two 4-nitrophenyl groups and one pentyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester typically involves the reaction of phosphorothioic acid derivatives with 4-nitrophenol and pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates or nitrophenyl derivatives.
科学研究应用
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
作用机制
The mechanism of action of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
相似化合物的比较
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Similar structure but with ethyl groups instead of pentyl.
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): Similar structure but with methyl groups instead of pentyl.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Contains a pyrimidinyl group instead of nitrophenyl.
Uniqueness
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is unique due to its specific combination of nitrophenyl and pentyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
79985-96-9 |
|---|---|
分子式 |
C17H19N2O7PS |
分子量 |
426.4 g/mol |
IUPAC 名称 |
bis(4-nitrophenoxy)-pentoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H19N2O7PS/c1-2-3-4-13-24-27(28,25-16-9-5-14(6-10-16)18(20)21)26-17-11-7-15(8-12-17)19(22)23/h5-12H,2-4,13H2,1H3 |
InChI 键 |
DYAAZPIOFOUZCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



